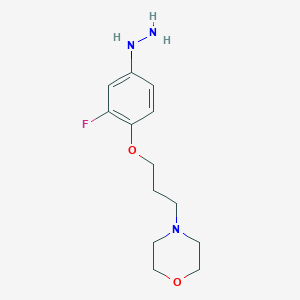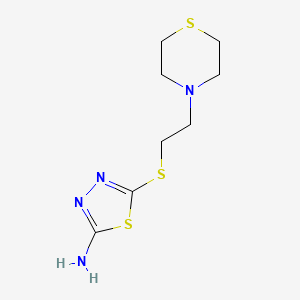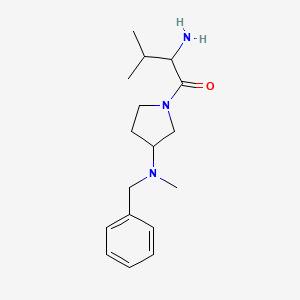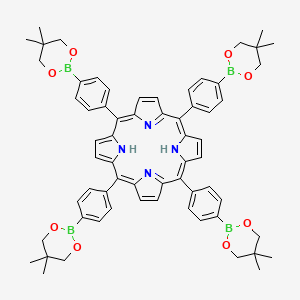![molecular formula C28H33Cl2N6O2S+ B14791951 Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)
Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a sulfonium group, a benzimidazole ring, and a bis(2-chloroethyl)amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . This method yields high purity and efficiency, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The use of Grignard reagents and organometallic reagents is common in these processes . These methods allow for the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce amines. Substitution reactions often result in the formation of new sulfonium derivatives with different functional groups.
Scientific Research Applications
Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it has been studied for its potential as an antitumor agent due to its ability to inhibit hypoxia-inducible factor-1α (HIF-1α) protein levels . In medicine, it is explored for its potential use in chemotherapy for treating various cancers . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- involves its interaction with DNA and RNA. It binds at the N7 position of guanine, inducing inter-strand cross-links in DNA, which disrupts DNA synthesis or transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds:
- Melphalan
- Chlorambucil
- Sulfoxonium ylides
Uniqueness: Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl- is unique due to its complex structure and the presence of multiple functional groups that allow for diverse chemical reactions and applications.
Properties
Molecular Formula |
C28H33Cl2N6O2S+ |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[3-[[5-[6-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyl]-1H-benzimidazol-2-yl]-1-methylpyrrol-3-yl]amino]-3-oxopropyl]-dimethylsulfanium |
InChI |
InChI=1S/C28H32Cl2N6O2S/c1-35-18-21(31-26(37)10-15-39(2)3)17-25(35)27-33-23-9-4-19(16-24(23)34-27)28(38)32-20-5-7-22(8-6-20)36(13-11-29)14-12-30/h4-9,16-18H,10-15H2,1-3H3,(H2-,31,32,33,34,37,38)/p+1 |
InChI Key |
LBEQFQLFUWDAFM-UHFFFAOYSA-O |
Canonical SMILES |
CN1C=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl)NC(=O)CC[S+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)

![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)


![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)

![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

